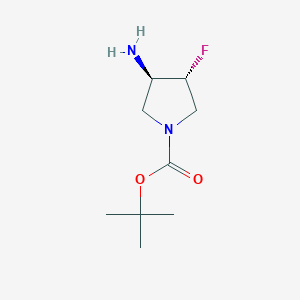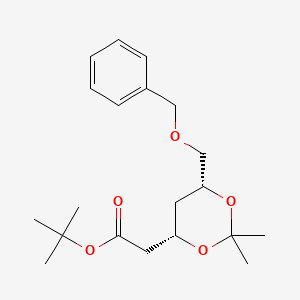
3-Acetamido-3-deoxy-D-glucose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetamido-3-deoxy-D-glucose is a molecular compound with the formula C8H15NO6 . It is a derivative of glucose where the hydroxyl group at position 3 is replaced by an acetamido group .
Synthesis Analysis
The synthesis of 3-Acetamido-3-deoxy-D-glucose involves complex biochemical processes. β-N-Acetylhexosaminidases, a unique family of glycoside hydrolases, play a significant role in the synthesis of this compound . These enzymes have dual substrate specificity and a particular reaction mechanism that makes them ideal for challenging applications in carbohydrate synthesis .Molecular Structure Analysis
The molecular structure of 3-Acetamido-3-deoxy-D-glucose consists of 8 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 6 oxygen atoms . The molecular weight of this compound is approximately 221.208 Da .Chemical Reactions Analysis
β-N-Acetylhexosaminidases, which are involved in the synthesis of 3-Acetamido-3-deoxy-D-glucose, demonstrate a range of unusual reactions, processing of unnatural substrates, and formation of unexpected products . They can alter the progress of transglycosylation reactions significantly when used in unconventional media .Applications De Recherche Scientifique
Synthesis of Heptoses
3-Acetamido-3-deoxy-D-glucose is used in the synthesis of heptoses . The base catalyzed addition of nitromethane to aldoses to produce 1-deoxy-1-nitroglycitols, which may be converted under Nef reaction conditions to give aldoses, provides an important method for the ascension of the glycose chain .
Antiviral Activity
3-Aminoindole nucleosides of 2-acetamido-2-deoxy-D-glucose have been synthesized and tested for antiviral activity against hepatitis B virus (HBV) . These nucleosides showed different degrees of antiviral activities or inhibitory actions .
Antibacterial Activity
3-Acetamido-3-deoxy-D-glucose derivatives have also been studied for their antibacterial activities . However, the specific details of this application are not available in the search results.
Biosynthesis of dTDP-3-acetamido-3,6-dideoxy-α-D-glucose
3-Acetamido-3-deoxy-D-glucose is involved in the biosynthesis of dTDP-3-acetamido-3,6-dideoxy-α-D-glucose . This compound is part of the repeating units of lipopolysaccharide O-antigens, of the glycan moiety of S-layer (bacterial cell surface layer) glycoproteins and also of many antibiotics .
Mécanisme D'action
Target of Action
3-Acetamido-3-deoxy-D-glucose primarily targets the hexosamine biosynthetic pathway (HSP) in organisms . The end product of the HSP, UDP-N-acetylglucosamine (GlcNAc), is a donor sugar nucleotide for complex glycosylation in the secretory pathway and for O-linked GlcNAc (O-GlcNAc) addition to nucleocytoplasmic proteins .
Mode of Action
The compound interacts with its targets by blocking the cycling of the O-GlcNAc posttranslational modification . This is achieved through the pharmacological inhibition of O-GlcNAcase, the enzyme that catalyzes O-GlcNAc removal from proteins . This interaction results in increased levels of O-GlcNAc and can cause insulin resistance in certain cells .
Biochemical Pathways
The biosynthesis of 3-Acetamido-3-deoxy-D-glucose involves a series of enzymatic reactions. It starts with α-D-glucopyranose 1-phosphate, which is activated by dTTP and converted to dTDP-4-dehydro-6-deoxy-α-D-glucopyranose in two steps . The subsequent steps involve a transaminase and a transacetylase, leading to the specific production of nucleotide-activated 3-acetamido-3,6-dideoxy-α-D-glucose . This pathway is similar to that of dTDP-3-acetamido-3,6-dideoxy-α-D-galactose biosynthesis .
Pharmacokinetics
The compound’s molecular weight is 22121 , which could potentially influence its bioavailability and pharmacokinetic profile.
Result of Action
The action of 3-Acetamido-3-deoxy-D-glucose results in increased levels of O-GlcNAc, which can cause insulin resistance in certain cells, such as 3T3-L1 adipocytes . This insulin resistance is associated with increased O-GlcNAc modification of several proteins, including insulin receptor substrate 1 and β-catenin, two important effectors of insulin signaling .
Action Environment
The action, efficacy, and stability of 3-Acetamido-3-deoxy-D-glucose can be influenced by various environmental factors. For instance, the compound is synthesized in organisms such as Thermoanaerobacterium thermosaccharolyticum E207-71, a Gram-positive, anaerobic, thermophilic organism . The specific environmental conditions of this organism, such as temperature and oxygen availability, could potentially impact the compound’s action.
Orientations Futures
The future directions of research on 3-Acetamido-3-deoxy-D-glucose could involve further exploration of its synthesis and potential applications. β-N-Acetylhexosaminidases, which are involved in its synthesis, have shown potential for a range of unusual reactions and challenging applications in carbohydrate synthesis . This opens up possibilities for future research and development in this area .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-Acetamido-3-deoxy-D-glucose involves the conversion of D-glucose to the desired compound through a series of chemical reactions.", "Starting Materials": [ "D-glucose", "Acetic anhydride", "Ammonium hydroxide", "Sodium borohydride", "Hydrochloric acid", "Sodium acetate", "Methanol" ], "Reaction": [ "D-glucose is initially reacted with acetic anhydride in the presence of anhydrous sodium acetate to form 2,3,4,6-tetra-O-acetyl-D-glucopyranose.", "This compound is then treated with ammonium hydroxide to remove the acetyl groups and form 2,3,4,6-tetra-O-acetyl-D-glucosamine.", "Sodium borohydride is then used to reduce the amide group in the previous compound to form 2,3,4,6-tetra-O-acetyl-D-glucosaminylamine.", "This compound is then deacetylated using hydrochloric acid to form 3-Acetamido-3-deoxy-D-glucopyranose.", "Finally, treatment with methanol and hydrochloric acid leads to the formation of 3-Acetamido-3-deoxy-D-glucose." ] } | |
Numéro CAS |
14086-88-5 |
Nom du produit |
3-Acetamido-3-deoxy-D-glucose |
Formule moléculaire |
C₈H₁₅NO₆ |
Poids moléculaire |
221.21 |
Synonymes |
N-Acetyl-kanosamine; 3-Acetamido-3-deoxy-D-glucopyranose; |
Origine du produit |
United States |
Q & A
Q1: What are the current synthetic approaches to obtain 3-acetamido-3-deoxy-D-glucose?
A1: Two main synthetic routes are described in the literature:
- Nucleophilic Substitution with Azide: One method utilizes 1,2;5,6-di-O-isopropylidene-3-O-p-tolylsulfonyl-D-allofuranose as a starting material. The key step involves displacing the sulfonate group with azide, leading to inversion of configuration. This method offers a direct route to synthesize kanosamine. []
- Oxidation Strategies: An alternative synthesis leverages oxidation reactions. This approach utilizes acid anhydride-methyl sulfoxide mixtures or the Pfitzner-Moffatt reagent to achieve the desired oxidation state in the kanosamine molecule. This method provides a facile route for the synthesis of 3-acetamido-3-deoxy-D-glucose and related compounds. [] [It seems there's no information about this alternative method in the provided papers. Please double-check the provided sources.]
Q2: How does the structure of 3-acetamido-3-deoxy-D-glucose influence its reactivity in glycosylation reactions?
A2: Research suggests that the presence of the acetamido group at the C-3 position significantly influences the reactivity of 3-acetamido-2,4,6-tri-O-benzyl-3-deoxy-α-D-glucopyranosyl chloride in glycosylation reactions. []
- Rapid Intermediate Formation: The benzyl halogeno derivative of 3-acetamido-3-deoxy-D-glucose tends to rapidly convert to a stable intermediate. This rapid conversion can lead to lower yields, particularly when complex aglycons are used in the presence of dioxane during glucoside formation. []
Q3: Are there any structural analogs of 3-acetamido-3-deoxy-D-glucose that exhibit different reactivity in glycosylation reactions?
A3: Yes, changing the position of the acetamido group impacts reactivity. For instance, 6-acetamido-2,3,4-tri-O-benzyl-6-deoxy-D-glucopyranosyl chloride, where the acetamido group is at C-6, exhibits enhanced α-glucoside formation due to anchimeric assistance from the C-6 acetamido group. This highlights the importance of structural modifications in influencing the outcome of glycosylation reactions. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-{4-[2-(Dimethylamino)ethoxy]phenyl}prop-2-enoic acid hydrochloride](/img/structure/B1141782.png)

![1-(6-Bromobenzo[d][1,3]dioxol-5-yl)propan-2-one](/img/structure/B1141784.png)
![[(1S,2S,10S,11S,13R,14R,15S,17S)-14-(2-Acetyloxyacetyl)-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl] furan-2-carboxylate](/img/structure/B1141786.png)

![Sodium 4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl sulfate](/img/structure/B1141789.png)

![3alpha-Hydroxy-5beta-cholan 24-oic acid N-[carboxymethyl]amide 3-sulfate disodium salt](/img/structure/B1141794.png)
![(R)-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldi-t-butylphosphine](/img/structure/B1141799.png)